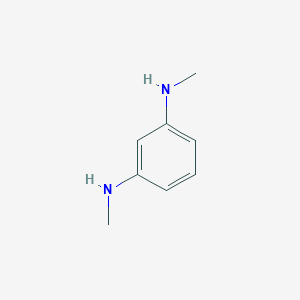

N1,N3-Dimethylbenzene-1,3-diamine

描述

N1,N3-Dimethylbenzene-1,3-diamine is a substituted aromatic diamine featuring methyl groups on the amino substituents at the 1- and 3-positions of the benzene ring. These compounds are pivotal in medicinal chemistry and materials science due to their ability to modulate solubility, stability, and biological activity through substituent variations .

准备方法

Synthetic Routes and Reaction Conditions: N1,N3-Dimethylbenzene-1,3-diamine can be synthesized through the reaction of meta-phenylenediamine with formic acid and acetic anhydride. The reaction is typically carried out at 60°C for 3 hours, followed by cooling to 0°C and the addition of a tetrahydrofuran solution of meta-phenylenediamine. The reaction mixture is then stirred at ambient temperature overnight .

Industrial Production Methods: Industrial production of this compound involves the continuous synthesis of intermediates such as dimethylaminopropionitrile, which is then subjected to hydrogenation using a fixed-bed reactor. The hydrogenation process is carried out under high pressure (3-10 MPa) with a Raney-Nickel catalyst and an alcohol solution containing a small percentage of alkali .

化学反应分析

Types of Reactions: N1,N3-Dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives.

科学研究应用

Chemical Synthesis

N1,N3-Dimethylbenzene-1,3-diamine serves as an important intermediate in the synthesis of various chemical compounds. Its amine groups make it highly reactive and useful in forming more complex structures through reactions such as:

- Amination Reactions : It can be used to introduce amine functionalities into other organic molecules.

- Cross-Coupling Reactions : This compound can participate in Suzuki or Heck coupling reactions, which are valuable for creating biaryl compounds commonly used in pharmaceuticals and agrochemicals .

Polymer Industry

This diamine is utilized in the production of polyurethanes and epoxy resins. Its properties contribute to:

- Curing Agents : It acts as a hardener in epoxy formulations, enhancing the thermal and mechanical properties of the final product.

- Adhesives and Sealants : The compound's reactivity allows it to form strong bonds in adhesive applications, making it suitable for industrial uses .

Biological Applications

Research has indicated that derivatives of this compound can modulate biological processes:

- Amyloid Protein Modulators : Certain derivatives have shown potential in modulating amyloid proteins associated with diseases like Alzheimer's, indicating its use in medicinal chemistry .

- Antioxidant Properties : Compounds derived from this diamine have been studied for their antioxidant capabilities, which may be beneficial in preventing oxidative stress-related damage in biological systems .

Dye and Pigment Production

The compound is also involved in the synthesis of dyes and pigments:

- Colorants : It can be used to produce azo dyes, which are widely employed in textiles and food industries due to their vibrant colors and stability .

Research and Development

Ongoing research is exploring new applications for this compound:

- Nanotechnology : Its derivatives are being investigated for use in nanomaterials and drug delivery systems due to their unique chemical properties.

- Catalysis : Studies are examining its potential role as a catalyst or catalyst precursor in organic reactions .

Case Study 1: Synthesis of Biaryl Compounds

In a recent study, researchers utilized this compound as a precursor for synthesizing biaryl compounds through palladium-catalyzed coupling reactions. The results demonstrated high yields and selectivity, showcasing its effectiveness as a building block in complex organic synthesis .

Case Study 2: Antioxidant Activity Assessment

A series of experiments evaluated the antioxidant activity of various derivatives of this compound. The findings indicated significant scavenging activity against free radicals, suggesting potential applications in nutraceuticals aimed at combating oxidative stress-related diseases .

作用机制

The mechanism of action of N1,N3-Dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. These interactions can affect various biochemical pathways and cellular processes .

相似化合物的比较

The following analysis compares N1,N3-dimethylbenzene-1,3-diamine derivatives with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

N1,N1-Dimethylbenzene-1,3-diamine (CAS 2836-04-6)

- Structure: Features two methyl groups on the N1 amino group, leaving the N3 amino group unsubstituted.

- Synthesis : Prepared via acid hydrolysis of acetamide precursors or hydrogenation of nitro intermediates .

- Properties :

- NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 6.5–7.0 ppm and methyl singlets at δ 2.8–3.0 ppm .

- Solubility : Methyl substitution enhances hydrophobicity compared to unsubstituted benzene-1,3-diamine. Derivatives with polar moieties (e.g., polyethylene glycol) improve aqueous solubility (>10 mg/mL) .

- Applications : Used in anti-prion acridine derivatives and as intermediates in anti-cancer agents .

N1,N1-Diethylbenzene-1,3-diamine (CAS 172141-09-2)

- Structure: N1 amino group substituted with ethyl groups.

- Synthesis: Acid hydrolysis of N-(3-diethylamino)phenylacetamide under reflux conditions .

- Properties :

- Applications : Key precursor in anti-leishmanial disquaramides and κ-opioid receptor agonists .

N1-Phenylbenzene-1,3-diamine Hydrochloride (CAS 5840-03-9)

- Structure : N1-phenyl substitution introduces steric bulk and π-π interaction capability.

- Properties :

- Applications : Explored in neuroprotective and anti-cholinesterase agents .

N1,N1,N3-Trimethyl-N3-phenylbenzene-1,3-diamine

- Structure : Trimethyl and phenyl groups on N1 and N3, respectively.

- Properties :

- Applications : Intermediate in heterocyclic compound synthesis for anti-inflammatory agents .

Data Tables

Table 1. Physicochemical Properties of Benzene-1,3-diamine Derivatives

| Compound | Molecular Weight (g/mol) | ¹H NMR (δ, ppm) | GC Retention Time (min) | Water Solubility |

|---|---|---|---|---|

| N1,N1-Dimethyl (CAS 2836-04-6) | 136.19 | 2.85 (s, 6H), 6.5–7.0 (m) | 8.62 | Moderate |

| N1,N1-Diethyl (CAS 172141-09-2) | 178.27 | 1.2 (t, 6H), 3.3 (q, 4H) | 9.20 | Low |

| N1-Phenyl (CAS 5840-03-9) | 218.69 | 6.8–7.3 (m, 8H) | 10.50 | Very Low |

| N1,N1,N3-Trimethyl-N3-phenyl | 226.15 | 2.8 (s, 6H), 7.1–7.4 (m) | 9.85 | Low |

Key Research Findings

- Synthesis Challenges : Epimerization occurs during ester hydrolysis of dimethylpropane-1,3-diamine derivatives unless mild conditions (trimethyltin hydroxide) are used .

- Solubility-activity Trade-off : While dimethyl substitution enhances water solubility, excessive alkylation (e.g., diethyl) reduces bioavailability due to increased hydrophobicity .

- Biological Potency : Enantiopure N1,N1-dimethyl derivatives exhibit superior activity (EC50 = 0.25 nM) compared to racemic mixtures (EC50 = 1.29 nM) .

生物活性

N1,N3-Dimethylbenzene-1,3-diamine, also known as 3,3'-dimethylbenzidine (CAS Number: 14814-75-6), is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H12N2

- Molecular Weight : 136.194 g/mol

- Density : 1.061 g/cm³

- Boiling Point : 85-86 °C at 1 mmHg

Biological Activity

This compound has been studied primarily for its antimicrobial and anticancer properties. The compound's biological activities are attributed to its ability to interact with various biomolecules, including enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:

- A study demonstrated that derivatives of this compound could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Anticancer Properties

The compound has also been investigated for its potential in cancer therapy:

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- The anticancer mechanism is believed to involve the inhibition of specific signaling pathways that promote cell proliferation and survival .

The biological activity of this compound is largely dependent on its chemical structure, which allows it to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways crucial for pathogen survival and cancer cell proliferation.

- Receptor Modulation : It may bind to specific receptors on cell surfaces, altering cellular responses and leading to apoptosis in tumor cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound possesses promising antibacterial properties, particularly against Gram-positive bacteria .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cells, the effects of this compound were assessed:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HeLa | 20 | 65 |

These findings highlight the compound's potential as an anticancer agent through apoptosis induction in malignant cells .

常见问题

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of N1,N3-dimethylbenzene-1,3-diamine?

The compound is typically synthesized via alkylation of benzene-1,3-diamine using methylating agents under controlled conditions. Purification often involves recrystallization or chromatography, with the hydrochloride salt form (95% purity) being available for research use. The dihydrochloride salt (CAS 3575-32-4) is a stable derivative for handling .

Q. What analytical techniques are essential for confirming the structure of this compound?

High-resolution mass spectrometry (HRMS), ¹H/¹³C NMR, and IR spectroscopy are critical. For example, NMR peaks in DMSO-d6 at δ 3.32 (s, 6H) confirm dimethyl groups, while HRMS matches the molecular ion [M+H]+. Structural analogs like 5-(tert-butyl)-2-methoxy derivatives show diagnostic IR bands (e.g., 1563 cm⁻¹ for aromatic C-N stretching) .

Q. What purification methods are recommended for this compound post-synthesis?

Recrystallization from aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel. Petroleum ether (40–60°C) washes effectively remove non-polar impurities, as demonstrated in analogous diamine purifications .

Q. What are the storage and handling protocols for this compound?

Store as the hydrochloride salt under an inert atmosphere at 2–8°C. Handle in fume hoods using PPE to prevent oxidation and moisture uptake, following safety guidelines for reactive diamines .

Advanced Questions

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data for this compound derivatives?

Cross-validate using multiple techniques (NMR, HRMS) and employ X-ray crystallography via SHELX refinement for unambiguous structural confirmation. Thermal analysis (e.g., DSC) can resolve polymorphic inconsistencies, as seen in related diamine studies .

Q. What role does this compound play in the synthesis of macrocyclic compounds?

It serves as a diamine precursor in Cu(I)-catalyzed coupling reactions (e.g., with L-proline ligands) to form inherently chiral nor-heteracalixarenes. Optimized solvent systems (acetonitrile/DMF) enhance reaction efficiency and enantioselectivity .

Q. How can solvent-solute interactions influence the reactivity of this compound in organic synthesis?

Solvent polarity modulates reaction kinetics and selectivity. Binary solvent studies (e.g., DMF/water) indicate hydrogen bonding with aprotic solvents enhances nucleophilicity, critical for efficient coupling or polymerization reactions .

Q. What computational methods complement experimental data in predicting the electronic properties of this compound-based materials?

DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport properties, guiding the design of optoelectronic materials like hole transporters. Structural analogs have been used in light-emitting polymers and OLEDs .

Q. How is this compound utilized in experimental phasing for macromolecular crystallography?

Derivatives of the compound can act as heavy-atom substitutes in SHELXC/D/E pipelines for high-throughput phasing, leveraging their robust diffraction properties in crystal structure determination .

Methodological Notes

属性

IUPAC Name |

1-N,3-N-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBNGMRDYGPUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。